

# A Comparative Meta-Analysis of Clinical Trials on Calcium Alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Calcium alpha-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant interest in the scientific community for its potential to modulate key cellular signaling pathways related to aging and metabolism. As endogenous AKG levels decline with age, supplementation with Ca-AKG is being investigated as a therapeutic strategy to counteract age-related cellular dysfunction. This guide provides a comprehensive meta-analysis of available clinical trial data on Ca-AKG, presenting a comparative overview of its effects on various health parameters. Detailed experimental protocols and visualizations of associated signaling pathways are included to facilitate a deeper understanding for research and drug development purposes.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from clinical trials investigating the effects of Calcium Alpha-Ketoglutarate (Ca-AKG) and related compounds like Ornithine Alpha-Ketoglutarate (OKG) on various health outcomes.

Table 1: Effects of Ca-AKG on Biological Age as Measured by DNA Methylation



| Study/Auth<br>or                     | Intervention                     | Dosage            | Duration                             | Participant<br>Group                                                                | Key<br>Findings                                         |
|--------------------------------------|----------------------------------|-------------------|--------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------|
| Demidenko et<br>al. (2021)[1]<br>[2] | Ca-AKG with vitamins A and D     | 1g/day Ca-<br>AKG | 4-10 months<br>(average 7<br>months) | 42 healthy<br>individuals<br>(40-65 years)                                          | Average reduction in biological age of ~8 years.        |
| ABLE trial<br>(ongoing)[3]<br>[4]    | Sustained-<br>release Ca-<br>AKG | 1g/day            | 6 months                             | 120 healthy individuals (40-60 years) with higher biological than chronological age | Primary outcome is the decrease in DNA methylation age. |

Table 2: Effects of Alpha-Ketoglutarate Compounds on Bone and Muscle Health



| Study/Auth<br>or                    | Intervention                                  | Dosage        | Duration                     | Participant<br>Group                                 | Key<br>Findings                                                                                                 |
|-------------------------------------|-----------------------------------------------|---------------|------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Filip et al.<br>(2007)              | Ca-AKG                                        | 6g/day        | 6 months                     | 76<br>postmenopau<br>sal women<br>with<br>osteopenia | Trend towards improvement in bone mineral density, but not statistically significant compared to calcium alone. |
| Wernerman<br>et al. (1987)          | Ornithine<br>Alpha-<br>Ketoglutarate<br>(OKG) | Not specified | Post-<br>cholecystecto<br>my | Post-surgery patients                                | Maintained skeletal muscle protein synthesis compared to a control group.                                       |
| Blonde-<br>Cynober et<br>al. (2003) | Ornithine<br>Alpha-<br>Ketoglutarate<br>(OKG) | 10g/day       | 6 weeks                      | 116 elderly<br>patients with<br>pressure<br>ulcers   | Statistically significant increase in wound healing.                                                            |

## Experimental Protocols Demidenko et al. (2021): Rejuvant® Trial on Biological Age

• Study Design: A retrospective analysis of individuals self-administering a commercially available Ca-AKG supplement.



- Participants: 42 healthy individuals (14 female, 28 male) between the ages of 40 and 65.
- Intervention: 1g of Calcium Alpha-Ketoglutarate daily, formulated with Vitamin A for males and Vitamin D for females, taken for an average of 7 months.
- Methodology: Biological age was assessed using a commercially available DNA methylation test (TruAge™) on saliva samples collected before and after the supplementation period.
   Participants also completed a lifestyle questionnaire.
- Biomarkers Measured: DNA methylation age.

#### **ABLE Clinical Trial (Ongoing)**

- Study Design: A single-center, randomized, double-blind, placebo-controlled trial.
- Participants: 120 healthy individuals aged 40-60 years with a DNA methylation age greater than their chronological age.
- Intervention: 1g/day of sustained-release Ca-AKG or a placebo for 6 months, with a 3-month follow-up.
- Methodology: The primary outcome is the change in DNA methylation age. Secondary outcomes include inflammatory and metabolic blood markers, muscle strength, arterial stiffness, and aerobic capacity.
- Biomarkers Measured: DNA methylation age, inflammatory markers, metabolic parameters, and various physiological functions.

#### Signaling Pathways and Experimental Workflows

Alpha-ketoglutarate is a critical metabolic intermediate that influences several key signaling pathways involved in aging and cellular homeostasis.

## Experimental Workflow: Assessing Ca-AKG's Effect on Human Biological Age





Click to download full resolution via product page

A simplified workflow for a clinical trial investigating the effect of Ca-AKG on biological age.

#### **Signaling Pathways of Alpha-Ketoglutarate**



Alpha-ketoglutarate is a key regulator of several interconnected signaling pathways that are central to cellular metabolism and aging.



Click to download full resolution via product page

Key signaling pathways modulated by Alpha-Ketoglutarate.

AKG influences epigenetic regulation by acting as a crucial cofactor for Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases, which are involved in DNA and histone demethylation, respectively. Furthermore, AKG has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and anabolism, and activate the AMPK pathway, a key sensor of cellular energy status that promotes catabolism. AKG also plays a role in the regulation of the HIF-1α pathway, which is critical for the cellular response to hypoxia.



### **AKG's Role in Epigenetic Regulation**

The mechanism by which AKG influences epigenetic modifications is central to its potential anti-aging effects.



Click to download full resolution via product page

The role of AKG as a cofactor in epigenetic regulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. decodeage.com [decodeage.com]
- 2. agelessyou.co.nz [agelessyou.co.nz]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE) intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinical Trials on Calcium Alpha-Ketoglutarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231874#meta-analysis-of-clinical-trials-on-calcium-alpha-ketoglutarate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com